2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine
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Overview
Description
2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a broader class of fused pyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of ATR kinase, a protein involved in the DNA damage response. By inhibiting ATR kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine: Another fused pyrimidine derivative with similar biological activities.
Thieno[3,2-D]pyrimidine: Known for its selective inhibition of ATR kinase.
Pyrrolo[1,2-B][1,2,4]triazole: Studied for its necroptosis inhibitory activity.
Uniqueness
2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine stands out due to its specific structural features and potent biological activities. Its ability to inhibit ATR kinase with high specificity makes it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C10H15N3 |
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Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-ethyl-7,7-dimethyl-5,6-dihydropyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H15N3/c1-4-8-11-5-7-6-12-10(2,3)9(7)13-8/h5,12H,4,6H2,1-3H3 |
InChI Key |
WJOWZGGJYZRWMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C2CNC(C2=N1)(C)C |
Origin of Product |
United States |
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